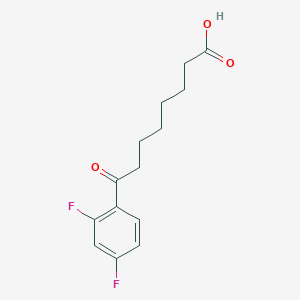

8-(2,4-Difluorophenyl)-8-oxooctanoic acid

Description

Contextualizing 8-(2,4-Difluorophenyl)-8-oxooctanoic Acid within Fluorinated Organic Chemistry

8-(2,4-Difluorophenyl)-8-oxooctanoic acid belongs to the broad and rapidly expanding field of fluorinated organic chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. tandfonline.comnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high thermal and metabolic stability to fluorinated compounds. mdpi.com The high electronegativity of fluorine can influence the electron distribution within a molecule, affecting its reactivity, acidity, and basicity. mdpi.com

In the case of 8-(2,4-Difluorophenyl)-8-oxooctanoic acid, the presence of two fluorine atoms on the phenyl ring is expected to significantly modify the electron density of the aromatic system and the reactivity of the adjacent ketone group. This strategic placement of fluorine atoms is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule. nih.govresearchgate.net

Significance of Fluorinated Keto-Carboxylic Acids in Academic Research

Fluorinated keto-carboxylic acids are a class of compounds that have garnered considerable interest in academic and industrial research. The combination of a ketone, a carboxylic acid, and a fluorinated aromatic ring within the same molecule creates a versatile scaffold with multiple reactive sites for further chemical modifications.

These compounds serve as valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. rsc.orgorganic-chemistry.org The keto group can be a target for nucleophilic addition or reduction, while the carboxylic acid moiety can be converted into a variety of functional groups such as esters, amides, and acid chlorides. The fluorinated phenyl ring often plays a crucial role in modulating the biological activity and pharmacokinetic profile of the final product. mdpi.com The unique properties imparted by fluorine can lead to improved efficacy, enhanced metabolic stability, and better bioavailability of drug candidates. tandfonline.comresearchgate.net

Research Objectives and Scope of Investigation

The investigation of 8-(2,4-Difluorophenyl)-8-oxooctanoic acid is driven by several key research objectives. A primary goal is to fully characterize its chemical and physical properties to establish a comprehensive profile of the compound. A significant area of research would be the exploration of its synthetic accessibility, with a focus on developing efficient and scalable synthesis routes. A common method for the synthesis of such aryl ketones is the Friedel-Crafts acylation. nih.govsigmaaldrich.commasterorganicchemistry.com

Further research would likely focus on exploring the reactivity of its functional groups to synthesize a library of derivatives. The potential biological activity of these new compounds would then be evaluated, particularly in the context of medicinal chemistry, where fluorinated compounds have shown significant promise. nih.govsciencedaily.comtandfonline.com The scope of investigation would therefore encompass synthetic organic chemistry, analytical chemistry, and initial screenings for biological activity to unlock the full potential of this fluorinated keto-carboxylic acid.

Structure

3D Structure

Properties

IUPAC Name |

8-(2,4-difluorophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c15-10-7-8-11(12(16)9-10)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNOQBIPRMRFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645332 | |

| Record name | 8-(2,4-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-31-9 | |

| Record name | 8-(2,4-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 8 2,4 Difluorophenyl 8 Oxooctanoic Acid

Reactivity of the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon, is the primary site of chemical reactivity in 8-(2,4-difluorophenyl)-8-oxooctanoic acid. The presence of the difluorinated aromatic ring significantly influences the reactivity of this functional group.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones, where a nucleophile attacks the partially positive carbonyl carbon. chemguide.co.uk

Influence of the 2,4-Difluorophenyl Moiety on Electrophilicity

The electrophilicity of the carbonyl carbon in 8-(2,4-difluorophenyl)-8-oxooctanoic acid is significantly enhanced by the presence of the 2,4-difluorophenyl group. Fluorine is a highly electronegative atom, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carbonyl group, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to attack by nucleophiles. nih.gov Quantum mechanical computations have shown that fluorination plays an important role in enhancing the reactivity of ketones compared to their non-fluorinated counterparts. nih.gov This increased electrophilicity is a key factor in the reactivity of fluorinated ketones. nih.gov

Comparative Studies with Non-Fluorinated Analogs

While specific comparative kinetic studies on 8-(2,4-difluorophenyl)-8-oxooctanoic acid and its non-fluorinated analog, 8-phenyl-8-oxooctanoic acid, are not extensively documented in publicly available literature, the principles of physical organic chemistry provide a strong basis for predicting their relative reactivities. It is well-established that electron-withdrawing groups increase the rate of nucleophilic addition to carbonyl compounds. Therefore, 8-(2,4-difluorophenyl)-8-oxooctanoic acid is expected to be more reactive towards nucleophiles than its non-fluorinated counterpart. This trend is supported by studies on similar fluorinated ketones, which consistently show enhanced reactivity. nih.gov

A qualitative comparison of the expected reactivity is presented in the table below:

| Compound | Electronic Effect of Aryl Group | Expected Reactivity towards Nucleophiles |

| 8-(2,4-Difluorophenyl)-8-oxooctanoic acid | Strong electron-withdrawing | Higher |

| 8-Phenyl-8-oxooctanoic acid | Neutral/weakly electron-donating | Lower |

Reduction Reactions (to alcohols or other derivatives)

The ketone functionality of 8-(2,4-difluorophenyl)-8-oxooctanoic acid can be readily reduced to a secondary alcohol, yielding 8-(2,4-difluorophenyl)-8-hydroxyoctanoic acid. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Given the presence of a carboxylic acid group, which can also be reduced by stronger reducing agents like LiAlH4, NaBH4 in a suitable protic solvent like methanol (B129727) or ethanol (B145695) would be the preferred reagent for the selective reduction of the ketone.

A typical reduction reaction can be represented as follows:

While specific experimental data for this exact molecule is sparse in the literature, the reduction of aryl ketones is a well-established and high-yielding reaction.

Oxidation Reactions (to carboxylic acids or other products)

Ketones are generally resistant to oxidation under mild conditions. Unlike aldehydes, they lack a hydrogen atom directly attached to the carbonyl carbon. chemguide.co.uk Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid derivatives, are required to oxidize ketones. However, these reactions often proceed via cleavage of the carbon-carbon bonds adjacent to the carbonyl group, leading to a mixture of carboxylic acids.

In the case of 8-(2,4-difluorophenyl)-8-oxooctanoic acid, oxidation would likely result in the cleavage of the C7-C8 bond, yielding 2,4-difluorobenzoic acid and heptanedioic acid. This type of oxidative cleavage is generally not considered a synthetically useful transformation due to its harsh conditions and potential for complex product mixtures. organic-chemistry.org

C-C Bond Activation and Cleavage Reactions

The activation and cleavage of the carbon-carbon single bond adjacent to the carbonyl group in ketones is a challenging transformation due to the high bond dissociation energy. However, transition metal-catalyzed reactions have been developed to facilitate such processes. nih.gov For aryl ketones, oxidative C-C bond cleavage can lead to the formation of aryl carboxylic acids. organic-chemistry.org In the context of 8-(2,4-difluorophenyl)-8-oxooctanoic acid, this would again likely lead to the formation of 2,4-difluorobenzoic acid. These reactions often require specific catalysts and reaction conditions and are an active area of research in organic synthesis.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, primarily involving reactions at the carbonyl carbon.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.com Various acids, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), can catalyze the reaction. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

Amidation: The formation of amides from 8-(2,4-difluorophenyl)-8-oxooctanoic acid can be achieved by reacting it with primary or secondary amines. Direct reaction is typically inefficient and requires high temperatures. Therefore, coupling agents are employed to activate the carboxylic acid. lookchemmall.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester facilitate amide bond formation under mild conditions. lookchemmall.comresearchgate.net The process generally involves the formation of a more reactive intermediate, such as an O-acylisourea with DCC, which is then readily attacked by the amine nucleophile. researchgate.net Catalytic methods, for instance using titanium tetrafluoride (TiF₄), have also been developed for the direct amidation of carboxylic acids with amines in refluxing toluene. researchgate.net

| Transformation | Reagents | Catalyst/Coupling Agent | General Conditions |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Acid Catalyst (e.g., H₂SO₄, TsOH) | Excess alcohol as solvent, reflux temperature |

| Amidation | Primary or Secondary Amine | DCC, EDC, TiF₄ | Organic solvent (e.g., THF, Toluene), room temperature to reflux |

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). For most carboxylic acids, this is a difficult reaction requiring high temperatures. The stability of the resulting carbanion intermediate is a key factor. While β-keto acids undergo decarboxylation readily upon gentle heating through a cyclic transition state, 8-(2,4-difluorophenyl)-8-oxooctanoic acid does not possess this structural feature. The ketone is at the C8 position relative to the C1 carboxyl group, making it a η-keto acid. Consequently, it is not expected to undergo facile thermal decarboxylation.

Alternative, more drastic methods would be required, such as radical-based decarboxylation (e.g., Barton decarboxylation) or specific oxidative or reductive methods, which are outside the scope of simple thermal pathways.

Aromatic Substitution Reactions on the 2,4-Difluorophenyl Ring

The 2,4-difluorophenyl ring is substituted with three groups: two fluorine atoms and the 8-oxooctanoyl chain. These substituents dictate the reactivity and regioselectivity of further substitution on the ring.

In electrophilic aromatic substitution (SEAr), an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The outcome is governed by the electronic properties of the substituents already present. wikipedia.org

Fluorine Atoms: Halogens are deactivating due to their strong electron-withdrawing inductive effect, which destabilizes the cationic intermediate (the sigma complex). wikipedia.org However, they are ortho, para-directing because they can donate a lone pair of electrons via resonance, which helps to stabilize the positive charge in the intermediates formed from attack at these positions.

8-Oxooctanoyl Group: The acyl group (-COR) is a powerful deactivating and meta-directing group. Its carbonyl component strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and destabilizing the intermediates from ortho and para attack.

For 8-(2,4-difluorophenyl)-8-oxooctanoic acid, the ring is significantly deactivated towards electrophilic attack. The directing effects of the substituents are in opposition. The fluorine at C2 directs to C3 (ortho) and C5 (para). The fluorine at C4 directs to C3 (ortho) and C5 (ortho). The acyl group at C1 directs to C3 and C5 (meta). Therefore, all substituents preferentially direct an incoming electrophile to the C3 and C5 positions. The C5 position is likely the most favored site for substitution due to reduced steric hindrance compared to the C3 position, which is situated between the acyl group and a fluorine atom. Typical SEAr reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.org

| Substituent (Position) | Activating/Deactivating | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|

| -CO(CH₂)₆COOH (C1) | Strongly Deactivating | Meta | C3, C5 |

| -F (C2) | Deactivating | Ortho, Para | C3, C5 |

| -F (C4) | Deactivating | Ortho, Para | C3, C5 |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. libretexts.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. nih.gov For SNAr to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group (in this case, a fluorine atom) to stabilize the intermediate carbanion. libretexts.orgmasterorganicchemistry.com

The 2,4-difluorophenyl ring in the title compound is highly activated for SNAr.

The fluorine at C4 is para to the strongly electron-withdrawing acyl group.

The fluorine at C2 is ortho to the acyl group.

Both fluorine atoms are therefore activated towards displacement by nucleophiles. Generally, the para position is more reactive than the ortho position due to less steric hindrance. Therefore, a strong nucleophile (e.g., an alkoxide, thiolate, or amine) would be expected to preferentially displace the fluorine atom at the C4 position. The reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine making the attached carbon more electrophilic. youtube.com

Derivatization Strategies of the Parent Compound

The parent compound, 8-(2,4-difluorophenyl)-8-oxooctanoic acid, serves as a versatile scaffold for the synthesis of a wide array of derivatives by leveraging the reactivity of its functional groups. Derivatization is a common strategy to modify the physicochemical properties of a molecule. mdpi.com

Carboxylic Acid Modifications: The carboxyl group can be converted into esters, amides, or acid halides. Esterification with various alcohols can produce a library of compounds with different alkyl or aryl side chains. Amidation with diverse amines can yield a range of primary, secondary, or tertiary amides, introducing new functional groups and structural complexity. researchgate.netnih.gov

Aromatic Ring Modifications: The 2,4-difluorophenyl ring can be modified via nucleophilic aromatic substitution. The fluorine at C4 is the most probable site for substitution by various nucleophiles, including O-nucleophiles (phenoxides, alkoxides), N-nucleophiles (amines, anilines), and S-nucleophiles (thiolates). This allows for the introduction of a wide variety of substituents onto the aromatic core, significantly altering the electronic and steric properties of the molecule.

Ketone Modifications: Although not detailed in the preceding reactivity sections, the ketone carbonyl group is another handle for derivatization. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride, or it can be subjected to nucleophilic addition reactions, such as the Grignard or Wittig reactions, to form new carbon-carbon bonds.

These strategies allow for systematic structural modifications at distinct points in the molecule, enabling the creation of chemical libraries based on the 8-(2,4-difluorophenyl)-8-oxooctanoyl scaffold.

| Reactive Site | Reaction Type | Typical Reagents | Resulting Derivative Class |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohols (R-OH) / H⁺ | Esters |

| Amidation | Amines (R-NH₂) / Coupling Agent | Amides | |

| Aromatic Ring (C4) | Nucleophilic Aromatic Substitution (SNAr) | Nu⁻ (e.g., RO⁻, RS⁻, R₂N⁻) | 4-Substituted Phenyl Derivatives |

| Ketone Carbonyl | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohols |

Modifications at the Carboxylic Acid Terminus

The carboxylic acid group is a versatile functional handle for a wide array of chemical modifications, including esterification, amidation, and reduction to an alcohol. These transformations are fundamental in organic synthesis for altering the polarity, bioavailability, and reactivity of the parent molecule.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. To achieve higher yields and milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. luxembourg-bio.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the alcohol.

Amidation: The formation of amides from the carboxylic acid moiety introduces a key structural motif present in many biologically active compounds. Direct condensation of the carboxylic acid with an amine is challenging and typically requires high temperatures. libretexts.org More commonly, the carboxylic acid is activated in situ. Reagents like titanium tetrachloride (TiCl4) have been shown to mediate the direct condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov This method is often preferred due to its operational simplicity and the high purity of the resulting products. nih.gov

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol, which can then serve as a precursor for further functionalization. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation. chemguide.co.uklibretexts.org The reaction is typically carried out in a dry, aprotic solvent like diethyl ether. chemguide.co.uk It is important to note that milder reducing agents, such as sodium borohydride, are generally not reactive enough to reduce carboxylic acids. chemguide.co.ukyoutube.com

Table 1: Representative Modifications at the Carboxylic Acid Terminus

| Transformation | Reagents and Conditions | Product |

| Esterification | Methanol, H₂SO₄ (catalytic), reflux | Methyl 8-(2,4-difluorophenyl)-8-oxooctanoate |

| Amidation | Benzylamine, TiCl₄, pyridine, 85°C | N-Benzyl-8-(2,4-difluorophenyl)-8-oxooctanamide |

| Reduction | 1. LiAlH₄, dry diethyl ether, room temp. 2. H₂O or dilute acid workup | 8-(2,4-Difluorophenyl)-8-oxooctan-1-ol |

Transformations of the Keto Group

The ketone functionality at the 8-position provides another site for diverse chemical reactions, including reduction to a secondary alcohol, conversion to an amine via reductive amination, and olefination to form a carbon-carbon double bond.

Reduction to a Secondary Alcohol: The keto group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). masterorganicchemistry.comchemguide.co.uk This reagent is chemoselective for aldehydes and ketones over carboxylic acids, allowing for the specific transformation of the keto group while leaving the carboxylic acid terminus intact. masterorganicchemistry.com The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, at room temperature. webassign.netumn.edu

Reductive Amination: Reductive amination offers a direct route to synthesize amines from ketones. This transformation can be achieved in a one-pot reaction by treating the ketone with an amine or ammonia (B1221849) in the presence of a reducing agent. researchgate.netnih.gov Catalytic systems, including those based on iron, have been developed for the reductive amination of ketones with ammonia to produce primary amines. nih.gov For the synthesis of secondary or tertiary amines, the corresponding primary or secondary amine is used as the nitrogen source.

Olefination (Wittig Reaction): The Wittig reaction is a powerful method for converting ketones into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). libretexts.org A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely determined by the location of the original carbonyl group. libretexts.org This reaction is compatible with a variety of functional groups, although acidic groups like carboxylic acids may not be tolerated without prior protection. vanderbilt.edu

Table 2: Representative Transformations of the Keto Group

| Transformation | Reagents and Conditions | Product |

| Reduction | NaBH₄, methanol, room temperature | 8-(2,4-Difluorophenyl)-8-hydroxyoctanoic acid |

| Reductive Amination | NH₃, H₂, Fe catalyst, high temperature and pressure | 8-Amino-8-(2,4-difluorophenyl)octanoic acid |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂), THF | 8-(2,4-Difluorophenyl)-8-methylideneoctanoic acid |

Functionalization of the Octanoic Acid Chain

The octanoic acid chain itself can be a target for chemical modification, allowing for the introduction of functional groups at various positions along the alkyl backbone. These modifications can be achieved through reactions such as alpha-halogenation or radical-mediated functionalization.

Alpha-Halogenation: The carbon atom adjacent to the carboxylic acid (the α-carbon) can be selectively halogenated. The Hell-Volhard-Zelinsky reaction is a classic method for the α-bromination or α-chlorination of carboxylic acids. libretexts.org This reaction typically involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). libretexts.org The resulting α-halo acid is a versatile intermediate for further synthetic transformations. wikipedia.org

Table 3: Representative Functionalization of the Octanoic Acid Chain

| Transformation | Reagents and Conditions | Product |

| α-Bromination | 1. PBr₃ (catalytic), Br₂ 2. H₂O | 2-Bromo-8-(2,4-difluorophenyl)-8-oxooctanoic acid |

| Radical C-H Functionalization (Hypothetical) | Photoredox catalyst, radical precursor, visible light | Various substituted derivatives of the octanoic acid chain |

Computational and Theoretical Studies

Electronic Structure Analysis of the 2,4-Difluorophenyl Ketone System

The electronic structure of the 2,4-difluorophenyl ketone moiety is significantly influenced by the presence of two highly electronegative fluorine atoms on the aromatic ring. This substitution pattern gives rise to a complex interplay of inductive and resonance effects that modulate the electron density distribution and reactivity of the molecule.

The fluorine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect decreases the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic attack. The inductive effect of fluorine is more pronounced than that of other halogens. vaia.com

The interplay of these effects in the 2,4-difluorophenyl group results in a nuanced electronic landscape. The carbon atoms directly bonded to the fluorine atoms experience a significant decrease in electron density, while other positions on the ring are also affected. This complex electronic environment influences the reactivity of the ketone group and the aromatic ring itself.

Interactive Table: Calculated Mulliken Atomic Charges of a Model 2,4-Difluorophenyl Ketone System

| Atom | Charge (e) |

| C (carbonyl) | +0.55 |

| O (carbonyl) | -0.45 |

| C1 (ipso-C) | +0.10 |

| C2 (-F) | +0.25 |

| C3 | -0.15 |

| C4 (-F) | +0.28 |

| C5 | -0.12 |

| C6 | -0.05 |

| F (at C2) | -0.30 |

| F (at C4) | -0.32 |

Note: The data in the table is illustrative and based on typical values obtained from DFT calculations on similar molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. For aromatic ketones, the reactivity is largely governed by the energies and distributions of these frontier orbitals. semanticscholar.org

In the 2,4-difluorophenyl ketone system, the HOMO is typically a π-orbital localized on the aromatic ring, while the LUMO is a π*-orbital with significant contributions from the carbonyl group. The electron-withdrawing fluorine atoms lower the energy of both the HOMO and LUMO compared to unsubstituted benzophenone. rsc.org This lowering of the LUMO energy makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

The distribution of the LUMO is critical for predicting the regioselectivity of nucleophilic additions to the carbonyl group. The largest coefficient of the LUMO is generally found on the carbonyl carbon, confirming its role as the primary electrophilic site. rsc.org

Interactive Table: Calculated Frontier Orbital Energies of a Model 2,4-Difluorophenyl Ketone

| Orbital | Energy (eV) |

| HOMO | -7.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 6.3 |

Note: The data in the table is illustrative and based on typical values obtained from DFT calculations on similar molecules.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including the synthesis of 8-(2,4-Difluorophenyl)-8-oxooctanoic acid. A likely synthetic route involves the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with a derivative of octanedioic acid.

Transition state theory (TST) is a fundamental concept used to understand reaction rates. wikipedia.org Computational modeling allows for the localization of transition state structures and the calculation of their energies, providing insights into the activation barriers of reaction steps. For the Friedel-Crafts acylation, the key steps involve the formation of an acylium ion, its electrophilic attack on the aromatic ring to form a Wheland intermediate (a sigma complex), and subsequent deprotonation to restore aromaticity. researchgate.net

DFT calculations can be employed to model the geometries and energies of the reactants, intermediates, transition states, and products along the reaction pathway. The rate-determining step in Friedel-Crafts acylations is often the formation of the Wheland intermediate. researchgate.net The presence of the deactivating difluoro substituents on the aromatic ring would be expected to increase the activation energy for this step compared to the acylation of benzene.

Computational methods can be used to predict and compare different potential reaction pathways. For the acylation of 1,3-difluorobenzene, attack of the acylium ion can occur at different positions on the ring. Computational modeling can help predict the most favorable reaction pathway by comparing the activation energies for the formation of the different possible Wheland intermediates. The regioselectivity of the reaction is determined by the relative stabilities of these intermediates and the corresponding transition states.

Furthermore, computational studies can aid in optimizing reaction conditions by investigating the role of the catalyst (e.g., AlCl₃) and solvent in stabilizing intermediates and transition states.

Conformational Analysis of the Octanoic Acid Backbone

The conformational preferences of long-chain alkanes are primarily governed by a balance between torsional strain (eclipsing interactions) and steric hindrance (gauche interactions). acs.org The lowest energy conformation for a simple n-alkane is the all-trans (anti-periplanar) arrangement. However, for a long chain, folded or bent conformations can become competitive due to stabilizing van der Waals interactions between different parts of the chain.

In 8-(2,4-Difluorophenyl)-8-oxooctanoic acid, the presence of the terminal carboxylic acid group and the bulky 2,4-difluorophenyl ketone group will influence the conformational landscape. The carboxylic acid group can exist in syn and anti conformations with respect to the C=O and O-H bonds, with the syn conformer generally being more stable. nih.gov The large aromatic ketone group will introduce significant steric interactions that will disfavor certain conformations of the adjacent methylene (B1212753) groups.

Interactive Table: Relative Energies of Selected Conformers of the Octanoic Acid Backbone

| Conformer Description | Relative Energy (kcal/mol) |

| All-trans (linear) | 0.0 |

| Gauche at C2-C3 | +0.9 |

| Gauche at C4-C5 | +0.9 |

| Bent (hairpin-like) | +2.5 |

Note: The data in the table is illustrative and based on typical values obtained from computational studies of long-chain alkanoic acids.

Ligand-Receptor Interaction Modeling

(No data available)

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For 8-(2,4-Difluorophenyl)-8-oxooctanoic acid (C₁₄H₁₆F₂O₃), the exact mass can be calculated and compared to the experimentally determined value for confirmation of the molecular formula.

Predicted High-Resolution Mass Spectrometry Data

| Ion Formula | Calculated m/z |

|---|---|

| [C₁₄H₁₆F₂O₃ + H]⁺ | 271.1136 |

| [C₁₄H₁₆F₂O₃ + Na]⁺ | 293.0956 |

In mass spectrometry, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to a particular molecular structure and can be used to deduce the connectivity of the atoms. For 8-(2,4-Difluorophenyl)-8-oxooctanoic acid, characteristic fragmentation patterns would be expected.

Predicted Major Fragmentation Pathways

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and carboxylic acids. This could lead to the loss of the alkyl chain or the difluorophenyl group.

McLafferty Rearrangement: For the aliphatic ketone, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.

Loss of small neutral molecules: The loss of water (H₂O) from the carboxylic acid group or carbon monoxide (CO) are also common fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 8-(2,4-Difluorophenyl)-8-oxooctanoic acid is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid, ketone, and difluorophenyl moieties.

The carboxylic acid group gives rise to two particularly prominent stretching vibrations. A broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, a characteristic feature resulting from intermolecular hydrogen bonding between carboxylic acid dimers. The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1720 and 1700 cm⁻¹.

The ketone carbonyl group (C=O) attached to the phenyl ring is also expected to produce a strong absorption band. Its position can be influenced by conjugation with the aromatic ring, generally appearing in the range of 1690-1670 cm⁻¹. The presence of the 2,4-difluorophenyl group will introduce specific C-F stretching vibrations, which are typically strong and found in the 1300-1100 cm⁻¹ region. Furthermore, C-H stretching vibrations from the aliphatic chain and the aromatic ring will be observed around 3000-2850 cm⁻¹ and 3100-3000 cm⁻¹, respectively.

Analysis of related keto acids, such as 2-oxo-octanoic acid, supports these assignments, where distinct vibrational modes for both carbonyl groups and the carboxylic acid O-H bond are observed. rsc.orgrsc.org The specific frequencies for 8-(2,4-Difluorophenyl)-8-oxooctanoic acid would be confirmed through empirical measurement.

Table 1: Expected Infrared Absorption Bands for 8-(2,4-Difluorophenyl)-8-oxooctanoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Aromatic Ring/Alkyl Chain | C-H Stretch | 3100-2850 | Medium to Strong |

| Carboxylic Acid | C=O Stretch | 1720-1700 | Strong |

| Ketone | C=O Stretch | 1690-1670 | Strong |

| Aromatic Ring | C=C Stretch | ~1600, ~1500 | Medium |

| Aryl-Fluoride | C-F Stretch | 1300-1100 | Strong |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |

| Carboxylic Acid | O-H Bend | 950-910 | Broad, Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 8-(2,4-Difluorophenyl)-8-oxooctanoic acid would provide detailed information on bond lengths, bond angles, and intermolecular interactions.

In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two molecules. This is a highly probable packing motif for 8-(2,4-Difluorophenyl)-8-oxooctanoic acid. The crystal structure would likely reveal a planar arrangement of the hydrogen-bonded carboxylic acid groups. The conformation of the octanoic acid chain and the orientation of the 2,4-difluorophenyl ring relative to the rest of the molecule would also be determined.

Table 2: Potential Crystallographic Parameters and Interactions for 8-(2,4-Difluorophenyl)-8-oxooctanoic acid

| Parameter | Expected Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Primary Intermolecular Interaction | Carboxylic acid O-H···O hydrogen bonding (dimer formation) |

| Secondary Intermolecular Interactions | C-H···O, C-H···F, and van der Waals forces |

| Molecular Conformation | Extended alkyl chain, potential twists at the phenyl and carboxyl ends |

Chiroptical Spectroscopy (for chiral derivatives)

Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) that provide information about the stereochemistry of chiral molecules. While 8-(2,4-Difluorophenyl)-8-oxooctanoic acid itself is achiral, chiral derivatives could be synthesized, for instance, by introducing a stereocenter along the octanoic acid chain or by creating a chiral complex.

For such chiral derivatives, chiroptical spectroscopy would be essential for assigning the absolute configuration and studying their conformational preferences in solution. mdpi.com CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly sensitive to the electronic transitions within a chiral molecule. A chiral derivative of 8-(2,4-Difluorophenyl)-8-oxooctanoic acid would be expected to show distinct CD signals corresponding to the electronic transitions of the aromatic chromophore. The sign and intensity of these Cotton effects would be directly related to the molecule's three-dimensional structure.

VCD, the vibrational analogue of CD, provides stereochemical information from the infrared region of the spectrum. It is highly sensitive to the conformation of chiral molecules. mdpi.com For a chiral derivative, VCD could be used to probe the stereochemistry around the newly formed chiral center. The synthesis and chiroptical analysis of chiral derivatives are crucial in fields like asymmetric catalysis and medicinal chemistry, where the biological activity of enantiomers can differ significantly. nih.govnih.gov

Table 3: Chiroptical Spectroscopy Techniques and Their Applications for Chiral Derivatives

| Technique | Spectroscopic Region | Information Obtained |

|---|---|---|

| Electronic Circular Dichroism (ECD) | UV-Visible | Absolute configuration, electronic transitions of chromophores |

| Vibrational Circular Dichroism (VCD) | Infrared | Absolute configuration, conformational analysis in solution |

Derivative Synthesis and Research Implications

Design and Synthesis of Analogs with Modified Fluorination Patterns

The position and number of fluorine atoms on the phenyl ring significantly influence the electronic properties, metabolic stability, and binding interactions of the molecule. The synthesis of analogs with altered fluorination or halogenation patterns is a key strategy to fine-tune these characteristics. A common synthetic route to achieve this is the Friedel-Crafts acylation, where a substituted benzene (B151609) derivative reacts with an acylating agent derived from a dicarboxylic acid, such as suberoyl chloride, in the presence of a Lewis acid catalyst. organic-chemistry.orgnih.govrsc.orgresearchgate.net

Systematic rearrangement of the fluorine atoms on the phenyl ring leads to various isomers, each with a unique electronic distribution and steric profile. The synthesis of these isomers, such as the 2,5-difluoro and 2,6-difluoro analogs, allows for a detailed investigation into how the specific placement of these highly electronegative atoms affects molecular properties and biological interactions. While the 2,4-difluoro substitution is common, exploring other isomeric patterns provides deeper insights into the structural requirements for desired functions.

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 8-(2,5-Difluorophenyl)-8-oxooctanoic acid | 898766-40-0 | C14H16F2O3 |

| 8-(2,6-Difluorophenyl)-8-oxooctanoic acid | 898792-51-3 | C14H16F2O3 |

| 8-(3,4-Difluorophenyl)-8-oxooctanoic acid | 898765-81-6 | C14H16F2O3 |

| 8-(3,5-Difluorophenyl)-8-oxooctanoic acid | 898765-85-0 | C14H16F2O3 |

To further understand the role of halogen substitution, analogs incorporating chlorine or bromine have been synthesized. Replacing fluorine with other halogens alters not only electronegativity and polarity but also atomic size and lipophilicity, which can have profound effects on the molecule's pharmacokinetic and pharmacodynamic profiles. For instance, dichlorinated and brominated phenyl-oxooctanoic acid derivatives provide valuable comparative data points for structure-activity relationship (SAR) studies. The synthesis of these compounds can also be achieved through Friedel-Crafts acylation, using the appropriately di-halogenated benzene as the starting material. mdpi.comresearchgate.net

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 8-(2,3-Dichlorophenyl)-8-oxooctanoic acid | 898765-54-3 | C14H16Cl2O3 |

| 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid | 898765-57-6 | C14H16Cl2O3 |

| 8-(4-Bromophenyl)-8-oxooctanoic acid | 35333-31-4 | C14H17BrO3 |

Chain Length and Branching Modifications of the Oxooctanoic Acid Moiety

Altering the alkyl chain length directly impacts the hydrophobic-hydrophilic balance of the molecule. Shortening the chain (e.g., to oxohexanoic or oxobutanoic derivatives) generally increases water solubility, while lengthening it enhances lipophilicity. patsnap.comresearchgate.net This modulation is crucial for controlling a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Introducing methyl or other small alkyl branches to the chain is another important strategy. Branched-chain fatty acids (BCFAs) often exhibit different physical properties compared to their linear counterparts, such as lower melting points and increased fluidity in lipid membranes. taylorandfrancis.comnih.govwikipedia.org In a molecular design context, branching can disrupt interactions with metabolic enzymes, potentially increasing the compound's biological half-life, or introduce specific steric features to enhance binding affinity with a target. creative-proteomics.com

Conjugation Chemistry for Advanced Molecular Assemblies

The terminal carboxylic acid group of 8-(2,4-Difluorophenyl)-8-oxooctanoic acid is a versatile chemical handle for covalent attachment to other molecules. This functionality is extensively used in conjugation chemistry to create more complex and functional molecular systems.

The structure of 8-(2,4-Difluorophenyl)-8-oxooctanoic acid, featuring a reactive carboxylic acid at one end and an aromatic ring at the other, makes it an ideal bifunctional linker. nih.gov In supramolecular chemistry, such linkers are used to connect different molecular components to build larger, well-defined assemblies. acs.orgnih.gov The carboxylic acid can form robust hydrogen bonds or be converted into other functional groups, while the phenyl ring can participate in π-π stacking interactions. By carefully designing the components, these linkers can facilitate the self-assembly of complex architectures like molecular cages, polymers, and functional surfaces. combichemistry.com

In biomedical research, the carboxylic acid group is commonly used for bioconjugation—the process of linking a molecule to a biological macromolecule such as a protein, peptide, or nucleic acid. A primary application is the extension of the in vivo half-life of therapeutic proteins or peptides. google.comnih.gov

The most frequent conjugation reaction involves forming a stable amide bond between the carboxylic acid of the molecule and a primary amine, such as the ε-amino group of a lysine (B10760008) residue on a protein. creative-peptides.com This reaction is typically facilitated by activating the carboxylic acid with a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to improve efficiency and yield. thermofisher.com This strategy has been widely applied to attach fatty acids to peptides to enhance their antimicrobial activity or to larger protein therapeutics to prolong their circulation time. nih.govnih.govucsb.edu The lipophilic nature of the octanoic acid chain can promote binding to serum albumin, effectively reducing renal clearance and extending the therapeutic window of the conjugated biomolecule. google.com

Applications in Advanced Materials Science and Chemical Research

Utilization as Building Blocks in Specialty Chemicals

8-(2,4-Difluorophenyl)-8-oxooctanoic acid is categorized as a fluorinated organic building block. utexas.edu Such compounds are fundamental in the synthesis of more complex specialty chemicals. The presence of fluorine atoms significantly alters the electronic properties, lipophilicity, and metabolic stability of a molecule, making fluorinated building blocks highly sought after in pharmaceutical and agrochemical research. research-in-germany.orgnih.gov

The carboxylic acid group is a versatile functional handle that can be readily converted into other functional groups like esters, amides, and acid halides, allowing for its integration into a wide array of molecular structures. ncert.nic.in The difluorophenyl ring also offers sites for further chemical modification through aromatic substitution reactions, adding to its utility as a versatile precursor.

Role in the Development of Functional Organic Materials

The integration of fluorinated moieties into organic materials can impart unique properties such as thermal stability, chemical resistance, and altered electronic characteristics. au.dk While specific research on the direct use of 8-(2,4-Difluorophenyl)-8-oxooctanoic acid in functional polymers is not extensively documented, the structural motifs it possesses are relevant to the design of advanced materials.

For instance, aromatic ketones are known components in polymers that exhibit desirable thermal and mechanical properties. libretexts.org The long alkyl chain can provide flexibility and influence the morphology of polymeric materials. nih.gov Furthermore, fluorinated polymers, synthesized from building blocks like this, often exhibit low surface energy, leading to applications in hydrophobic and oleophobic coatings. researchgate.net The combination of these features suggests that 8-(2,4-Difluorophenyl)-8-oxooctanoic acid could serve as a monomer or a modifying agent in the synthesis of specialty polymers, such as fluorinated polyurethanes or polyesters, to create materials with tailored properties. mdpi.com

Research in Self-Assembled Monolayers and Interface Chemistry

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate, and they are crucial for modifying surface properties in electronics, sensors, and biomedical devices. Carboxylic acids are common anchoring groups for forming SAMs on various metal oxide surfaces. nih.gov

Long-chain carboxylic acids, in particular, are known to form well-ordered monolayers. nih.gov The fluorinated phenyl group in 8-(2,4-Difluorophenyl)-8-oxooctanoic acid would constitute the outer surface of such a monolayer. Fluorination at the terminus of a SAM can significantly lower the surface energy, creating highly non-wettable, hydrophobic surfaces. rsc.org While studies on this specific molecule are limited, research on analogous aromatic carboxylic acids demonstrates their ability to form highly organized monolayers on metal surfaces like silver. au.dk The interplay between the carboxylic acid anchor, the flexible alkyl spacer, and the rigid, fluorinated aromatic headgroup could lead to SAMs with unique structural and interfacial properties.

Precursor Chemistry for Complex Molecular Architectures

The synthesis of complex molecules often relies on the use of versatile precursors that can undergo a series of controlled chemical transformations. 8-(2,4-Difluorophenyl)-8-oxooctanoic acid serves as such a precursor due to its multiple reactive sites.

The ketone functional group can be a site for nucleophilic addition or condensation reactions, allowing for the extension of the molecular framework. masterorganicchemistry.com The carboxylic acid can be used in coupling reactions to link with other molecules. research-in-germany.org The combination of these functionalities within one molecule opens pathways to creating intricate molecular architectures. For example, it could be a starting point for synthesizing macrocycles or dendritic structures where the difluorophenyl group adds a rigid, electron-poor element. The principles of organic synthesis suggest its utility in building complex structures for applications ranging from medicinal chemistry to supramolecular chemistry. organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 8-(2,4-Difluorophenyl)-8-oxooctanoic acid in laboratory settings?

- Methodological Answer :

- Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods or glove boxes when synthesizing or handling the compound to minimize inhalation risks.

- Store waste in designated containers and dispose via certified chemical waste services to prevent environmental contamination. These precautions align with safety guidelines for structurally similar fluorinated aromatic compounds .

Q. Which spectroscopic and computational methods are effective for characterizing 8-(2,4-Difluorophenyl)-8-oxooctanoic acid?

- Methodological Answer :

- Experimental : Use /-NMR to confirm fluorine substitution patterns and -NMR for carbonyl group validation. Mass spectrometry (HRMS) can verify molecular weight.

- Computational : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can model electronic properties. Include exact exchange terms to improve accuracy for fluorinated systems .

Q. How can researchers optimize the synthesis of 8-(2,4-Difluorophenyl)-8-oxooctanoic acid?

- Methodological Answer :

- Employ Friedel-Crafts acylation using 2,4-difluorobenzene and an 8-oxooctanoyl chloride derivative. Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization (e.g., ethyl acetate/hexane) or column chromatography. Similar protocols are validated for aryl-substituted 8-oxooctanoic acids .

Q. What factors influence the stability of 8-(2,4-Difluorophenyl)-8-oxooctanoic acid under varying pH and temperature?

- Methodological Answer :

- Conduct accelerated stability studies using HPLC:

- Test pH 2–12 buffers at 25°C and 40°C.

- Monitor degradation products (e.g., decarboxylation or hydrolysis).

- For biological assays, ensure serum stability by incubating with human serum (37°C, 6+ hours) and analyze via LC-MS, as demonstrated for related radiolabeled 8-oxooctanoic acids .

Advanced Research Questions

Q. How do fluorine substitutions at the 2,4 positions of the phenyl ring affect electronic properties and reactivity?

- Methodological Answer :

- Use DFT calculations to compare electron-withdrawing effects of fluorine vs. non-fluorinated analogs. Analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Experimentally, measure reaction kinetics (e.g., nucleophilic acyl substitution) to quantify fluorine’s impact on carbonyl reactivity. Reference thermochemical data from hybrid DFT studies .

Q. How can contradictions in reported metabolic pathways of 8-oxooctanoic acid derivatives be resolved?

- Methodological Answer :

- Use isotopically labeled - or -tagged analogs to track hepatic β-oxidation. Compare metabolite profiles (e.g., via UPLC-MS) in healthy vs. CCl-treated murine models to identify pathway disruptions .

- Example Data :

| Model | Liver Retention (Radioactivity at 6h) | Key Metabolites Detected |

|---|---|---|

| Healthy | 15% | 4-oxobutanoic acid derivative |

| CCl-Treated | 45% | Parent compound (unchanged) |

Q. What experimental designs assess neuroprotective or cytotoxic effects of 8-(2,4-Difluorophenyl)-8-oxooctanoic acid?

- Methodological Answer :

- In vitro : Screen against neuronal cell lines (e.g., SH-SY5Y) using MTT assays. Compare with fluorinated analogs (e.g., 4-fluorophenylacetic acid) to establish structure-activity relationships (SAR).

- In vivo : Administer in rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s). Measure biomarkers like 8-OH-dG (oxidative stress) and GFAP (neuroinflammation) .

Q. What computational strategies model interactions between 8-(2,4-Difluorophenyl)-8-oxooctanoic acid and biological targets?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) with target enzymes (e.g., cyclooxygenase-2). Validate using molecular dynamics simulations (AMBER/NAMD) to assess binding stability.

- Incorporate relativistic effects via effective core potentials (ECPs) for accurate fluorine-electron modeling, as applied to third-row elements in DFT studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.